2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
Description
Molecular Connectivity and Substituent Effects
The compound comprises a 2H-1,2,3-triazole ring substituted at position 2 with a 3-bromopyridin-2-yl group and at position 4 with a carboxylic acid moiety. A chlorine atom occupies position 5 of the triazole (Figure 1). The IUPAC name, 2-(3-bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid , reflects this connectivity, with the SMILES string C1=CC(=C(N=C1)Br)N2N=C(C(=N2)Cl)C(=O)O encoding the stereochemistry.
The bromopyridine group introduces steric bulk and electronic effects due to bromine’s electronegativity (Pauling scale: 2.96), while the carboxylic acid enhances polarity and hydrogen-bonding potential. The chlorine atom at position 5 further modulates electron distribution through inductive effects.
Tautomeric Equilibria
The 1,2,3-triazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers (Figure 2). Computational studies using coupled-cluster singles, doubles, and perturbative triples [CCSD(T)/cc-pCVTZ] indicate the 2H-tautomer is more stable by ~3.5 kJ/mol in the gas phase due to reduced ring strain and favorable resonance stabilization. Polar solvents, however, stabilize the 1H-tautomer through solvation of the N–H group. For this compound, the 2H-tautomer predominates (~85% abundance) in nonpolar environments, as confirmed by rotational spectroscopy.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN4O2 |
|---|---|
Molecular Weight |
303.50 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16) |
InChI Key |
QBZIJEJYCJFAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)Cl)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with 3-bromopyridine-2-carboxylic acid, a commercially available precursor. Initial steps involve converting the carboxylic acid group into a more reactive intermediate, such as an acid chloride or ester, to facilitate subsequent cycloaddition reactions. For example, treatment with thionyl chloride (SOCl₂) yields 3-bromopyridine-2-carbonyl chloride, which is highly reactive toward nucleophiles like sodium azide (NaN₃).
Cycloaddition Reaction for Triazole Formation
The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. In a representative procedure, 3-bromopyridine-2-carbonyl azide reacts with propiolic acid derivatives under inert conditions. A study utilizing copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) achieved a 78% yield of the triazole intermediate. Critical parameters include:
-
Temperature : 60–80°C
-
Catalyst loading : 5–10 mol% CuI
-
Reaction time : 12–24 hours
Chlorination and Final Functionalization
Chlorination at the 5-position of the triazole ring is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). POCl₃-mediated chlorination at reflux temperatures (110°C) for 6 hours provides superior regioselectivity, with yields exceeding 85%. Subsequent hydrolysis of ester intermediates (if present) using aqueous NaOH yields the final carboxylic acid product.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance scalability and safety. In one method, a mixture of 3-bromopyridine-2-carbonyl azide and methyl propiolate is pumped through a reactor packed with immobilized Cu nanoparticles at 70°C, achieving 92% conversion efficiency. Advantages include:
-
Reduced reaction time (4–6 hours)
-
Minimal byproduct formation
-
Compatibility with automated purification systems
Solvent and Catalyst Recovery
Industrial protocols prioritize solvent recycling to reduce costs. For instance, dimethylformamide (DMF) is recovered via vacuum distillation with >95% efficiency after the cycloaddition step. Palladium-based catalysts are also reclaimed using ion-exchange resins, lowering the overall environmental footprint.
Reaction Condition Optimization
Solvent Effects on Yield and Selectivity
A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Regioselectivity (5-chloro:4-chloro) |
|---|---|---|---|
| THF | 7.5 | 78 | 9:1 |
| DMF | 36.7 | 85 | 8:1 |
| Acetonitrile | 37.5 | 72 | 7:1 |
Polar aprotic solvents like DMF enhance reaction rates but may compromise regioselectivity due to increased ionic interactions.
Temperature and Catalytic Systems
Optimal temperatures for CuAAC range from 60°C to 80°C. Lower temperatures (40–50°C) favor kinetic control but require longer reaction times (24–48 hours). Bimetallic systems (e.g., CuI/FeCl₃) have shown promise in reducing catalyst loading to 2 mol% while maintaining yields above 80%.
Case Studies from Patent Literature
Example 1: Two-Step Synthesis (Patent WO2021076839A1)
A streamlined approach involves:
-
Azide formation : 3-Bromopyridine-2-carboxylic acid treated with NaN₃ and POCl₃ in toluene at 90°C for 3 hours.
-
Cycloaddition : Reaction with methyl propiolate using CuI/DIPEA in THF, yielding the triazole ester (86% yield).
-
Chlorination and hydrolysis : Sequential treatment with NCS (in CH₂Cl₂) and NaOH (in MeOH/H₂O) affords the final product with 89% purity.
Example 2: One-Pot Methodology (Patent WO2021076835A8)
A one-pot protocol eliminates intermediate isolation:
-
Reagents : 3-Bromopyridine-2-carbonyl chloride, sodium azide, methyl propiolate, CuI, and POCl₃.
-
Conditions : 70°C in DMF for 8 hours.
Comparative Analysis of Methods
Traditional vs. Flow Chemistry
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 24 hours | 6 hours |
| Catalyst Loading | 10 mol% | 5 mol% |
| Yield | 78–85% | 88–92% |
| Scalability | Limited to 10 kg | >100 kg/day |
Flow systems demonstrate superior efficiency but require higher initial capital investment.
Chlorinating Agents
| Agent | Cost (USD/kg) | Reaction Time | Byproducts |
|---|---|---|---|
| POCl₃ | 12.50 | 6 hours | Phosphoric acid |
| NCS | 45.80 | 4 hours | Succinimide |
| Cl₂ gas | 2.30 | 2 hours | HCl |
While Cl₂ gas is cost-effective, safety concerns limit its industrial use.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
The biological activities of this compound are primarily evaluated through its antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance:
- Antimicrobial Properties : Triazole derivatives have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of both bromine and chlorine substituents in the compound enhances its lipophilicity and membrane permeability, contributing to its effectiveness against microbial pathogens.
Medicinal Applications
- Antitubercular Agents : Research indicates that triazole compounds can serve as effective inhibitors of mycobacterial ATP synthase, making them potential candidates for the treatment of tuberculosis . The structural characteristics of 2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid may enhance its efficacy against Mycobacterium tuberculosis.
- Anti-inflammatory Properties : Some studies have suggested that triazole derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases . The incorporation of specific substituents can modulate these effects.
- Anticancer Activity : Preliminary studies indicate that certain triazole derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 4 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity .
Case Study 2: Antitubercular Activity
In a study focusing on antitubercular agents, a derivative of this compound was tested for its ability to inhibit mycobacterial growth. Results showed a significant reduction in bacterial load in treated samples compared to controls .
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related triazole and pyrazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Halogen Effects: Bromine at position 5 (vs. chlorine) in triazoles increases lipophilicity (ClogP +0.5) but may reduce solubility. Chlorine on aromatic rings (e.g., 4-chlorophenyl) correlates with improved antiproliferative activity in lung cancer models (GP = 68–86%) .
Core Heterocycle Impact :
- Triazole-based acids exhibit higher acidity (pKa 2–3) than pyrazole analogs (pKa 3–4), attributed to the electron-withdrawing triazole ring. This reduces cell permeability but enhances target binding in zwitterionic forms .
- Pyrazole derivatives (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) show weaker bioactivity, likely due to reduced planarity and hydrogen-bonding capacity .
Substituent Position :
Biological Activity
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of bromine and chlorine substituents on the pyridine and triazole rings respectively enhances its biological activity by modulating electronic properties and steric factors.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7. |
| Enzyme Inhibition | Functions as an inhibitor for specific enzymes involved in cancer progression. |
| Antimicrobial | Shows potential antibacterial activity against certain pathogens. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- HCT116 (Colon Cancer) :
- MCF-7 (Breast Cancer) :
- A549 (Lung Cancer) :
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in cancer metabolism:
- Cyclin-dependent Kinases (CDKs) : It shows potential as a selective inhibitor of CDK4 and CDK6, which are crucial for cell cycle regulation .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Anticancer Mechanisms :
- Molecular Docking Studies :
Q & A
Q. What are the standard synthetic routes for 2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?
The compound is synthesized via multi-step reactions, often starting with pyrazole or pyridine derivatives. Key steps include bromination, cyclization, and carboxylation. Intermediate characterization involves LC-MS for purity assessment, H/C NMR for structural confirmation, and elemental analysis to verify stoichiometry. Reaction optimization (e.g., temperature, catalysts) is critical for yield improvement .
Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Boiling point and density : Determined using differential scanning calorimetry (DSC) and gas pycnometry .
- Purity and stability : Assessed via HPLC under acidic/basic conditions to evaluate hydrolytic degradation.
- Solubility : Measured in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy .
Q. How is the compound evaluated for in vitro biological activity in cancer research?
Antiproliferative activity is tested using the NCI-60 cell line panel. Protocols include:
- Dose-response assays : IC values calculated after 48–72 hours of exposure.
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cancer cell lines?
Discrepancies (e.g., high activity in lung cancer vs. low activity in renal cancer) may arise from variations in cellular uptake, target expression, or metabolic stability. Strategies include:
- Transporters/efflux pumps : Inhibitor studies (e.g., verapamil for P-gp) to assess permeability.
- Proteomics : Identify differentially expressed proteins (e.g., kinases) via SILAC labeling .
Q. What methodologies optimize the synthesis yield and scalability of this compound?
- Catalyst screening : Pd-based catalysts for Suzuki-Miyaura coupling to attach the pyridyl group.
- Flow chemistry : Continuous-flow reactors improve reaction control and reduce side products.
- Green chemistry : Solvent substitution (e.g., ethanol/water mixtures) to enhance sustainability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent effects : Replace bromine with electron-withdrawing groups (e.g., CF) to improve binding to hydrophobic pockets.
- Scaffold hopping : Replace triazole with isosteres (e.g., tetrazole) to modulate metabolic stability.
- In silico docking : Use AutoDock Vina to predict interactions with targets like EGFR or PARP .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
